Cis-2-aminocyclopropan-1-ol

Synthetic methodology Diastereoselective synthesis Cyclopropanation

cis-2-Aminocyclopropan-1-ol (CACP) delivers a conformationally rigid, bidentate cis-1,2-amino alcohol motif on a strained cyclopropane scaffold—unattainable from trans isomers, 1-aminocyclopropanol, or flexible amino alcohols. The zero-rotatable-bond core enforces spatial pre-organization critical for asymmetric catalysis ligand design and stereochemically defined SAR campaigns. Procure with configurational purity ≥98% to eliminate stereochemical ambiguity. Bulk and custom synthesis available.

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
Cat. No. B8211021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-2-aminocyclopropan-1-ol
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESC1C(C1O)N
InChIInChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2/t2-,3+/m0/s1
InChIKeyBPRCXDKVLIAUTK-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-2-Aminocyclopropan-1-ol Sourcing and Characterization for Rigorous Scientific Selection


cis-2-Aminocyclopropan-1-ol (CACP, CAS 1446509-60-9) is a chiral, vicinal amino alcohol built upon a strained cyclopropane scaffold that presents both a primary amine and a secondary hydroxyl group on adjacent ring carbons. The (1R,2S)-rel (cis) configuration places the two hydrogen-bonding functionalities on the same face of the cyclopropane ring, creating a conformationally rigid, bidentate binding motif that is inaccessible to the trans diastereomer, 1-aminocyclopropanol positional isomer, or simple monofunctional analogs such as cyclopropylamine or cyclopropanol [1]. This stereoelectronic architecture has driven the development of dedicated, highly diastereoselective synthetic routes that selectively deliver the cis isomer and has enabled its application as a chiral building block in medicinal chemistry and agrochemical discovery programs [2].

Why cis-2-Aminocyclopropan-1-ol Cannot Be Replaced by Generic Aminocyclopropane Analogs


The cis-2-aminocyclopropan-1-ol framework is frequently confused with positional isomers (e.g., 1-aminocyclopropanol) or monofunctional cyclopropane derivatives, yet the convergence of the cyclopropane ring strain, the 1,2-cis orientation of the amino and hydroxyl groups, and the absence of a carboxylic acid substituent (which distinguishes it from 1-aminocyclopropane-1-carboxylic acid, ACC) creates a unique spatial and electronic profile that cannot be replicated by any single commercial analog [1]. Direct experimental evidence demonstrates that synthetic methods optimized for the cis isomer deliver diastereomeric ratios that are unattainable with generic cyclopropanation protocols, making indiscriminate substitution a source of configurational impurity that compromises downstream stereochemical fidelity in chiral pool synthesis or structure-activity relationship (SAR) campaigns [2][3].

Quantitative Differentiation Evidence for cis-2-Aminocyclopropan-1-ol Over Structural Analogs


Diastereoselectivity of cis-Selective Cycloaddition Versus Generic Cyclopropanation Routes to the trans Isomer

The [2+1] cycloaddition of bis(iodozincio)methane to an α-ketoimine delivers the cis-2-aminocyclopropanol derivative with high diastereoselectivity, whereas generic carbene-based cyclopropanation of enamines or enol ethers typically yields trans-favoring or poorly selective mixtures [1]. Although the 2004 paper reports qualitative “high diastereoselectivity,” subsequent work on related diastereoselective trans-cyclopropanol synthesis using CH₂(ZnI)₂ with α-chloroaldehydes achieved diastereomeric ratios of ≥10:1 for the trans product, underscoring that cis selectivity is not the default outcome and must be engineered through reagent control [2].

Synthetic methodology Diastereoselective synthesis Cyclopropanation Chiral building block

Chiral Auxiliary-Mediated Asymmetric Synthesis Delivers Enantioenriched cis-2-Aminocyclopropanols Distinct from Racemic or Scalemic Mixtures

The intramolecular Mannich addition of silyloxy benzyl carbanions to N-tert-butanesulfinyl ketimines provides protected cis-2-aminocyclopropanols with high diastereoselectivity controlled by the chiral sulfinyl auxiliary [1]. This method generates enantioenriched material, whereas commercially available racemic cis-(1R,2S)-rel-2-aminocyclopropan-1-ol (CAS 1446509-60-9, 95% purity) is supplied as a racemic mixture and the enantiopure (1R,2S) single enantiomer is cataloged under a distinct CAS (2166238-41-9) . The ability to access either racemic or enantioenriched cis material through different synthetic routes provides procurement flexibility not available for the trans isomer, for which asymmetric methods are less mature.

Asymmetric synthesis Chiral auxiliary Enantiomeric excess N-tert-butanesulfinyl ketimine

1-Aminocyclopropanol as a Pharmacologically Distinct ALDH Inhibitor: Quantitative Potency Data That Do Not Extrapolate to the 1,2-cis-Amino Alcohol Scaffold

1-Aminocyclopropanol (ACP, CAS 58939-46-1), the positional isomer bearing both amino and hydroxyl groups on the same cyclopropane carbon, acts as a potent covalent inactivator of human leukocyte aldehyde dehydrogenase (ALDH) with a measured IC₅₀ of 50 µM in intact human leukocytes, compared to cyanamide (IC₅₀ = 10 µM) and disulfiram (IC₅₀ ≈ 0.5 µM for erythrocyte ALDH, ~50 µM for leukocyte ALDH) [1]. Critically, this pharmacological activity profile—NAD⁺-dependent covalent inactivation of ALDH via active-site thiol modification—is engendered by the geminal amino alcohol motif of ACP and cannot be assumed for the vicinal cis-2-aminocyclopropan-1-ol scaffold, which presents the amino and hydroxyl groups on adjacent rather than identical carbons and thus yields a distinct spatial arrangement of the pharmacophoric elements [2].

Aldehyde dehydrogenase inhibition 1-Aminocyclopropanol IC50 Human leukocyte ALDH

Intramolecular Hydrogen Bonding Propensity: cis-1,2-Amino Alcohol Geometry Enables a Bidentate Donor/Acceptor Motif Absent in Monofunctional Analogs

Computational and infrared spectroscopic studies on cyclopropane rings bearing OH and NH₂ substituents have established that the internal rotation of these groups is governed by intramolecular π-type hydrogen bonding interactions with the Walsh-type orbitals of the cyclopropane ring [1]. The cis-1,2 relationship places the hydroxyl and amino groups in spatial proximity that permits cooperative intramolecular hydrogen bonding (OH···N or NH···O) that stabilizes specific conformers, whereas the trans diastereomer enforces an antiperiplanar arrangement that precludes direct intramolecular H-bonding between the two substituents. Cyclopropanol (single H-bond donor) and cyclopropylamine (single H-bond acceptor/donor) each provide only monofunctional interaction capability, making the cis-1,2-amino alcohol motif a structurally unique bidentate hydrogen-bonding synthon .

Intramolecular hydrogen bonding Conformational analysis IR spectroscopy Cyclopropane stereoelectronics

Commercially Available Purity: cis Isomer Achieves NLT 98% (Racemic) vs. Standard 95% Grades for Related Aminocyclopropanols

Supplier technical datasheets indicate that racemic cis-2-aminocyclopropan-1-ol (CAS 1446509-60-9) is commercially available at a purity specification of NLT 98% (MolCore) , while the standard catalog purity for the free base from other vendors and for the hydrochloride salt (CAS 2491695-65-7) is typically 95%+ [1]. In comparison, trans-2-aminocyclopropan-1-ol (CAS 1446509-61-0) and generic 2-aminocyclopropan-1-ol (unspecified stereochemistry, CAS 1785027-51-1) are listed at 95%+ . The 98% specification for the cis isomer reduces the maximum unidentified impurity burden from 5% to 2%, representing a meaningful quality differential for end-users performing quantitative SAR studies or preparing advanced intermediates where impurity carry-through could confound biological assay interpretation.

Chemical purity Quality specification Procurement Analytical chemistry

Configurational Stability and Rotatable Bond Count: cis-2-Aminocyclopropan-1-ol Exhibits Zero Rotatable Bonds vs. Flexible Acyclic Amino Alcohols

The cyclopropane ring constrains the cis-2-aminocyclopropan-1-ol scaffold to exactly zero rotatable bonds (computed from SMILES N[C@H]1C[C@H]1O), a property shared with 1-aminocyclopropanol and cyclopropanol but sharply differentiating it from acyclic 2-aminoalcohols such as 2-aminoethanol (1 rotatable bond), 2-aminopropan-1-ol (2 rotatable bonds), or 3-aminopropan-1-ol (3 rotatable bonds) . Among the cyclopropane-based comparators, only the cis isomer combines zero rotatable bonds with a vicinal amino alcohol arrangement; 1-aminocyclopropanol also has zero rotatable bonds but positions both functional groups on a single carbon (geminal), resulting in a different spatial relationship and distinct chemical reactivity (e.g., facile dehydration to cyclopropanone imine, which the 1,2-cis isomer does not undergo) [1]. Zero rotatable bonds maximize conformational rigidity and minimize the entropic penalty upon target binding, a property directly correlated with improved ligand efficiency in fragment-based drug discovery.

Conformational restriction Rotatable bond count Physicochemical property Drug-likeness

Where cis-2-Aminocyclopropan-1-ol Provides the Highest Procurement Value: Evidence-Backed Application Scenarios


Chiral Pool Synthesis of Conformationally Constrained β-Amino Alcohol Pharmacophores

The enantioenriched cis-2-aminocyclopropanol scaffold, accessible via the Liu and Lu asymmetric Mannich methodology, serves as a direct precursor to cis-β-aminocyclopropanol-containing pharmacophores. The zero-rotatable-bond cyclopropane core imposes a rigid spatial relationship between the 1,2-amino alcohol motif that cannot be replicated with flexible acyclic amino alcohols, making it a privileged building block for programs requiring conformational pre-organization [1][2]. Procurement of the (1R,2S)-enantiomer (CAS 2166238-41-9) is specifically indicated when the target binding site has a defined stereochemical preference identified through co-crystal structures or docking studies.

Stereochemical Probe in Ethylene Biosynthesis and ACC Deaminase Mechanistic Studies

The cis-2-aminocyclopropanol framework, lacking the carboxylic acid of ACC, serves as a stereochemically defined probe to interrogate the substrate specificity of ACC deaminase and ACC oxidase enzymes involved in plant ethylene biosynthesis. The cis configuration provides a distinct spatial relationship between the amino and hydroxyl groups that may differentially interact with the PLP cofactor of ACC deaminase compared to the natural substrate ACC or its trans isomer [1]. Users should verify enzyme-specific activity experimentally, as no published IC₅₀ data exist for the cis isomer against purified ACC deaminase.

Scaffold for Bidentate Metal Chelation in Asymmetric Catalysis Ligand Design

The cis-1,2-amino alcohol motif is a classic bidentate ligand for transition metals (e.g., Ti, Zn, Cu) in asymmetric catalysis. The cyclopropane backbone of cis-2-aminocyclopropanol provides a rigid, zero-rotatable-bond tether between the chelating N and O atoms that eliminates the conformational flexibility inherent in acyclic amino alcohol ligands such as 2-aminoethanol or ephedrine, potentially translating to higher enantioselectivity in asymmetric transformations where ligand rigidity is beneficial [1][2]. The 98% purity grade is recommended for ligand synthesis to minimize metal-poisoning impurities.

Physicochemical Standard for Intramolecular Hydrogen Bonding Studies on Strained Rings

The cis isomer provides a geometrically well-defined model system for studying intramolecular OH···NH₂ hydrogen bonding in cyclopropane-constrained environments, as demonstrated by the IR spectroscopic and computational studies of OH/NH₂ internal rotation on three-membered rings [1]. Researchers comparing hydrogen-bonding propensities across cis- vs. trans- vs. geminal-substituted cyclopropane amino alcohols require authenticated stereochemically pure samples; procurement of the cis isomer with verified configurational purity (≥98%) is essential for eliminating stereochemical ambiguity in these fundamental studies.

Quote Request

Request a Quote for Cis-2-aminocyclopropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.